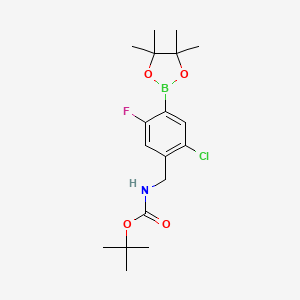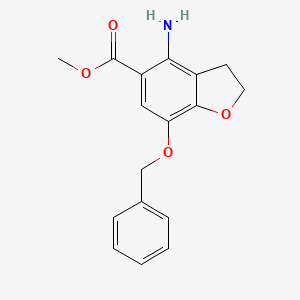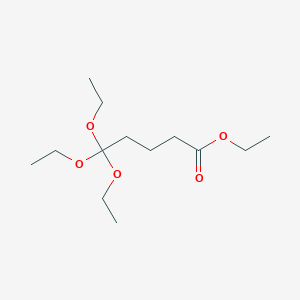
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C15H25NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formyl-substituted cyclohexyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides or cyclohexyl Grignard reagents.
Formylation: The formyl group can be introduced through formylation reactions using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted azetidines.
Hydrolysis: Carboxylic acids and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with azetidine cores.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to link biomolecules, such as peptides or proteins, to azetidine-containing scaffolds.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with specific properties imparted by the azetidine and cyclohexyl groups.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The azetidine ring and formyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound features a hydroxymethyl group instead of a formyl group, leading to different reactivity and potential applications.
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: The presence of a cyanomethylene group introduces additional reactivity, particularly in nucleophilic addition reactions.
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: The bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
Conclusion
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in diverse areas of study.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h10-13H,4-9H2,1-3H3 |
Clave InChI |
PNKJTLSMAHUBOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2CCC(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)


![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)





